![molecular formula C15H23NO B14401961 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol CAS No. 88141-57-5](/img/structure/B14401961.png)
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a cyclohexane ring substituted with a phenyl group, an isopropylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions or through the use of hydroxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These are used to control reaction conditions such as temperature, pressure, and reaction time.
Catalysts: Catalysts like Lewis acids or transition metal complexes may be employed to enhance reaction efficiency.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The phenyl and amino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Secondary or tertiary amines, alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol involves:
Molecular targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Phenylcyclohexane: A compound with a phenyl group attached to a cyclohexane ring.
Isopropylamine: A simple amine with an isopropyl group.
Uniqueness
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88141-57-5 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-phenyl-2-(propan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-11(2)16-14-9-8-13(10-15(14)17)12-6-4-3-5-7-12/h3-7,11,13-17H,8-10H2,1-2H3 |
InChI Key |
PTHZFBQBUICLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC(CC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
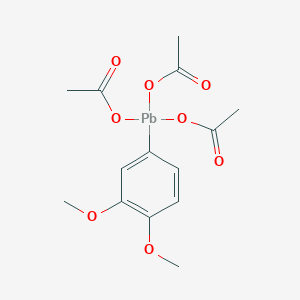
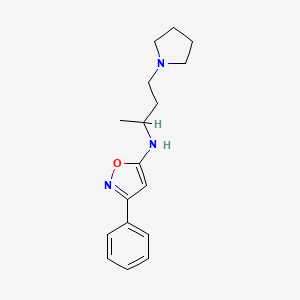
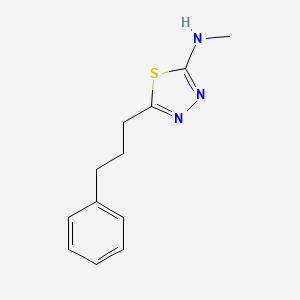
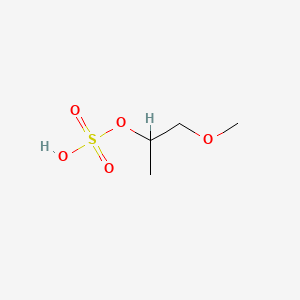
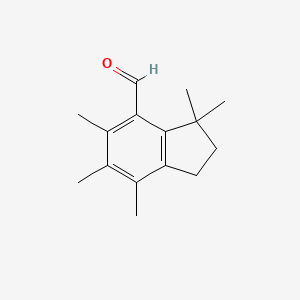
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
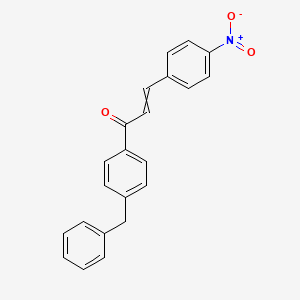
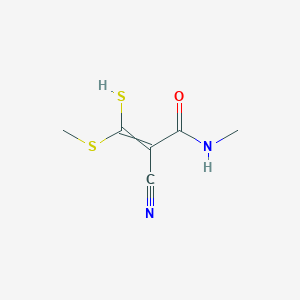
![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)
![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)

